molecular formula C13H15N3O2 B7569213 N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide

N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B7569213
M. Wt: 245.28 g/mol
InChI Key: NKEBIXNPFVEZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide, also known as HET0016, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 has been shown to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the regulation of blood pressure, inflammation, and cancer. In

Scientific Research Applications

N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of research. In cardiovascular research, this compound has been shown to inhibit the activity of 20-HETE synthase, which is involved in the regulation of blood pressure. Inhibition of this enzyme can lead to a decrease in blood pressure, making this compound a potential treatment for hypertension. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer.

Mechanism of Action

N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of 20-HETE synthase, an enzyme that catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure. Inhibition of 20-HETE synthase by this compound leads to a decrease in the production of 20-HETE, which can result in vasodilation and a decrease in blood pressure. In cancer cells, inhibition of 20-HETE synthase by this compound leads to a decrease in the production of 20-HETE, which can result in a decrease in cell proliferation and growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cardiovascular research, this compound has been shown to decrease blood pressure in animal models. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for 20-HETE synthase. This compound has been shown to selectively inhibit the activity of 20-HETE synthase without affecting other enzymes involved in arachidonic acid metabolism. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the role of 20-HETE in other physiological processes, such as inflammation and angiogenesis. Additionally, the potential therapeutic applications of this compound in other diseases, such as diabetes and kidney disease, warrant further investigation.

Synthesis Methods

The synthesis of N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with methylamine to produce the amide. The resulting amide is then reacted with hydrazine to form the pyrazole ring, followed by the addition of a carboxyl group to the pyrazole ring using acetyl chloride. The final product is obtained through purification and isolation processes.

Properties

IUPAC Name

N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(10-5-3-4-6-12(10)17)16(2)13(18)11-7-8-14-15-11/h3-9,17H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEBIXNPFVEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N(C)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.